molecular formula C10H19ClO2 B14703086 Valeric acid, 2-propyl-, 2-chloroethyl ester CAS No. 22856-42-4

Valeric acid, 2-propyl-, 2-chloroethyl ester

Cat. No.: B14703086
CAS No.: 22856-42-4
M. Wt: 206.71 g/mol
InChI Key: FJMRULIIMVRJHI-UHFFFAOYSA-N
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Description

Valeric acid, 2-propyl-, 2-chloroethyl ester is an organic compound with the molecular formula C10H19ClO2. It is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeric acid, 2-propyl-, 2-chloroethyl ester can be synthesized through the esterification of valeric acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where valeric acid and 2-chloroethanol are continuously fed into the reactor along with the acid catalyst. The ester product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2-propyl-, 2-chloroethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-chloroethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the ester can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Valeric acid and 2-chloroethanol.

    Reduction: 2-propylvaleric acid and ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Valeric acid, 2-propyl-, 2-chloroethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of valeric acid, 2-propyl-, 2-chloroethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release valeric acid and 2-chloroethanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Valeric acid, 2-propyl-, 2-chloroethyl ester can be compared with other similar compounds, such as:

    Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties but without the ester functionality.

    Valproic acid: A derivative of valeric acid with anticonvulsant properties used in the treatment of epilepsy and other neurological disorders.

    Ethyl valerate: An ester of valeric acid with ethanol, used in the production of fragrances and flavors.

The uniqueness of this compound lies in its specific ester functionality and the presence of the 2-chloroethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

22856-42-4

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-chloroethyl 2-propylpentanoate

InChI

InChI=1S/C10H19ClO2/c1-3-5-9(6-4-2)10(12)13-8-7-11/h9H,3-8H2,1-2H3

InChI Key

FJMRULIIMVRJHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OCCCl

Origin of Product

United States

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